molecular formula C6H13NO B11745643 (1S)-1-(oxolan-2-yl)ethan-1-amine

(1S)-1-(oxolan-2-yl)ethan-1-amine

Cat. No.: B11745643
M. Wt: 115.17 g/mol
InChI Key: WRDLTPMUGXTIAM-ZBHICJROSA-N
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Description

(1S)-1-(oxolan-2-yl)ethan-1-amine is an organic compound that features a tetrahydrofuran ring (oxolane) attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(oxolan-2-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and ethylamine.

    Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as distillation, recrystallization, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(oxolan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(1S)-1-(oxolan-2-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1S)-1-(oxolan-2-yl)ethan-1-amine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(oxolan-2-yl)ethan-1-amine: A stereoisomer with similar chemical properties but different biological activity.

    (1S)-1-(tetrahydrofuran-2-yl)ethan-1-amine: A compound with a similar structure but different substituents.

Uniqueness

(1S)-1-(oxolan-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the oxolane ring, which imparts distinct chemical and biological properties.

Biological Activity

(1S)-1-(oxolan-2-yl)ethan-1-amine, also known as a chiral amine compound, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a tetrahydrofuran ring (oxolane) attached to an ethanamine moiety, contributing to its stability and reactivity in biological systems. The molecular formula of this compound is C6H13NO, with a molecular weight of 115.18 g/mol.

Structural Characteristics

The (1S) configuration of this compound indicates a specific spatial arrangement that is crucial for its biological activity. The oxolane ring enhances solubility and stability, making it a valuable candidate for further research in drug development.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to significant biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling processes.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve binding to molecular targets relevant to metabolic processes. This interaction could result in the modulation of biochemical pathways that are critical for various physiological functions.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally similar to this compound. For instance, compounds featuring similar oxolane structures have demonstrated promising results in modulating enzyme activity and receptor interactions.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameEnzyme Inhibition ActivityReceptor ModulationToxicity Level
This compoundModerateHighLow
Compound AHighModerateModerate
Compound BLowHighLow

Applications in Medicinal Chemistry

The unique properties of this compound make it a potential building block in the synthesis of more complex pharmaceutical compounds. Its ability to interact with various biomolecules suggests potential applications in:

  • Drug Development : As a precursor for new therapeutic agents.
  • Synthetic Chemistry : In the creation of novel organic compounds with desired biological properties.

Future Directions

Ongoing research is essential to fully elucidate the pharmacological profiles and mechanisms of action associated with this compound. Future studies should focus on:

  • In Vivo Studies : To assess the biological efficacy and safety profile.
  • Structural Modifications : To enhance activity or reduce toxicity.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S)-1-(oxolan-2-yl)ethanamine

InChI

InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1

InChI Key

WRDLTPMUGXTIAM-ZBHICJROSA-N

Isomeric SMILES

C[C@@H](C1CCCO1)N

Canonical SMILES

CC(C1CCCO1)N

Origin of Product

United States

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